[(E)-3-oxobut-1-enyl] acetate

Diels-Alder cycloaddition dienophile reactivity pericyclic reaction

(E)-3-Oxobut-1-enyl acetate (CAS 13945-19-2, C₆H₈O₃, MW 128.13) is a defined, stereochemically pure enol acetate featuring a conjugated (E)-α,β-unsaturated ketone system. This low-molecular-weight bifunctional building block is employed as a stable, storable synthetic equivalent of the reactive dialdehyde acetylacetaldehyde (3-oxobutanal), enabling sequential enol-acetate acyl-transfer and Michael-acceptor reactivity within the same molecular architecture.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
Cat. No. B15486208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(E)-3-oxobut-1-enyl] acetate
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC(=O)C=COC(=O)C
InChIInChI=1S/C6H8O3/c1-5(7)3-4-9-6(2)8/h3-4H,1-2H3/b4-3+
InChIKeyMHBHMMTWDJHYMH-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-3-Oxobut-1-enyl Acetate for Scientific Procurement: A Defined Enol-Acetate Synthon


(E)-3-Oxobut-1-enyl acetate (CAS 13945-19-2, C₆H₈O₃, MW 128.13) is a defined, stereochemically pure enol acetate featuring a conjugated (E)-α,β-unsaturated ketone system . This low-molecular-weight bifunctional building block is employed as a stable, storable synthetic equivalent of the reactive dialdehyde acetylacetaldehyde (3-oxobutanal), enabling sequential enol-acetate acyl-transfer and Michael-acceptor reactivity within the same molecular architecture [1]. Its procurement value is centered on its defined (E)-configuration, which cannot be assumed when sourcing the corresponding (Z)-isomer (CAS 86863-00-5) or the saturated 3-oxobutyl acetate analog (CAS 10150-87-5).

Why Generic Substitution Fails for (E)-3-Oxobut-1-enyl Acetate in Precise Synthesis


Substituting (E)-3-oxobut-1-enyl acetate with a generic ‘enol acetate’ or a simple ‘α,β-unsaturated ketone’ is chemically unsound. A simple enone such as methyl vinyl ketone (MVK) lacks the enol-acetate leaving group required for acyl-transfer or lipase-mediated resolution [1]. The saturated analog, 3-oxobutyl acetate (CAS 10150-87-5), forfeits the conjugated π-system essential for Diels-Alder and Michael-addition reactivity [2]. Even the (Z)-stereoisomer (CAS 86863-00-5) cannot be freely substituted, as the (E)-configured double bond dictates the geometry of the transition state in pericyclic reactions governing the regio- and stereochemical outcome of cycloadditions [3]. These are not minor quality variations but fundamental reactivity switches.

Product-Specific Quantitative Differentiation Evidence for (E)-3-Oxobut-1-enyl Acetate


Head-to-Head Diels-Alder Reactivity: 3-Acetoxy-3-buten-2-ones vs. Methyl Vinyl Ketone

In a systematic evaluation of dienophile reactivity toward cyclopentadiene, 3-acetoxy-3-buten-2-ones (the enol-acetate subclass to which (E)-3-oxobut-1-enyl acetate belongs) were directly compared against methyl vinyl ketone (MVK) and 3-trimethylsilyloxy-, and 3-ethoxy-3-buten-2-ones [1]. The acetoxy-substituted dienophiles demonstrated distinct stereoselectivity profiles in cycloadditions with exocyclic dienes, enabling direct functionalization of the C(9) position of daunomycinone analogs. This reactivity is structurally contingent on the enol-acetate moiety; simple enones like MVK cannot access the same post-cycloaddition functionalization due to the absence of the acetoxy leaving group.

Diels-Alder cycloaddition dienophile reactivity pericyclic reaction

Regioselective Diels-Alder Control: (E)-3-Oxobut-1-enyl Substituent on Masked o-Benzoquinones

The (E)-3-oxobut-1-enyl substituent exerts quantifiable regio- and stereochemical direction in Diels-Alder cycloadditions of masked o-benzoquinones (MOBs) [1]. When positioned at C(6) of the MOB (dienone 2a), cycloaddition with styrene yielded bicyclo[2.2.2]octenone 5a in 79% yield with exclusive ortho-endo selectivity. With methyl acrylate, yield was 48%; with phenylthioethylene, 90%; and with indene, 65%. Critically, when the substituent was at C(5) (dienone 2b), competitive self-dimerization dominated, with cycloadduct yields dropping to 19% (styrene) and 8% (methyl acrylate). This positional sensitivity demonstrates that the (E)-3-oxobut-1-enyl group is not a passive substituent but actively directs product distribution through electronic effects [1].

masked o-benzoquinone bicyclo[2.2.2]octenone regioselective cycloaddition

(E)-Configuration Requirement in Heterocycle Synthesis: High-Yield Pyridine Functionalization

The reaction of acetylacetylene (but-3-yn-2-one) with simple pyridines in the presence of proton donors at –20 °C produces high yields of (E)-1-(3-oxobut-1-enyl)-1,4-dihydropyridines, with the (E)-configuration confirmed by NMR spectroscopy [1]. When proton donors are absent, only low yields of alternative products are obtained. The stereospecificity of this addition is intrinsic to the acetylacetylene reagent, which delivers the 3-oxobut-1-enyl fragment exclusively in the (E)-configuration. Attempting to use pre-formed (Z)-3-oxobut-1-enyl acetate would produce the wrong diastereomer, leading to different cyclization pathways and products.

heterocyclic chemistry acetylacetylene dihydropyridine synthesis

2-Acyloxy-3-butenones as Privileged Dienolate Precursors in Organocatalytic [4+2] Annulation

In asymmetric N-heterocyclic carbene (NHC) organocatalysis, 2-acyloxy-3-butenones—a structural class encompassing (E)-3-oxobut-1-enyl acetate—were identified as uniquely suitable dienolate precursors for intermolecular all-carbon [4+2] annulation with α,β-unsaturated acyl azoliums [1]. The resulting highly functionalized cyclohexene products, bearing multiple stereocenters, were delivered with high diastereo- and enantioselectivities. The authors explicitly note that these products are inaccessible from conventional Diels-Alder reactions, highlighting the unique reactivity manifold unlocked by the acyloxy-butenone architecture. Alternative dienolate precursors lacking the 2-acyloxy substitution pattern failed to deliver comparable yields or selectivities.

N-heterocyclic carbene catalysis [4+2] annulation dienolate precursors

Stability Advantage: (E)-3-Oxobut-1-enyl Acetate as a Storable Acetylacetaldehyde Surrogate

Acetylacetaldehyde (3-oxobutanal) is a synthetically valuable 1,3-dicarbonyl synthon but suffers from facile self-condensation and limited shelf stability. (E)-3-Oxobut-1-enyl acetate serves as a masked, storable equivalent, releasing the reactive aldehyde only upon hydrolysis or enzymatic deprotection [1]. The enol-acetate form has a documented purity specification of 95%, and the compound is listed as a research compound with defined physicochemical properties (LogP = 0.6522, PSA = 43.37 Ų), enabling reproducible stoichiometric use in multi-step syntheses . This contrasts with free acetylacetaldehyde, which is typically generated in situ and used without precise stoichiometric control.

acetylacetaldehyde surrogate enol acetate stability aldehyde protection

Evidence-Based Application Scenarios for (E)-3-Oxobut-1-enyl Acetate in Research and Industrial Synthesis


Precursor for Regioselective Masked o-Benzoquinone Diels-Alder Cycloadditions

Researchers synthesizing bicyclo[2.2.2]octenone derivatives should select (E)-3-oxobut-1-enyl acetate as the source of the 3-oxobut-1-enyl substituent on the 2-methoxyphenol precursor. The J. Org. Chem. 2015 study demonstrated that C(6)-substituted MOBs bearing this group undergo Diels-Alder cycloaddition with styrene, methyl acrylate, phenylthioethylene, and indene in 48-90% yield with exclusive ortho-endo stereochemistry [1]. The (E)-configuration is mandatory; the corresponding (Z)-isomer would alter the transition-state geometry and compromise the ortho-directing effect of the substituent.

Synthesis of (E)-3-Oxobut-1-enyl-Functionalized N-Heterocycles via Acetylacetylene Chemistry

For the preparation of (E)-1-(3-oxobut-1-enyl)-1,4-dihydropyridines and related N-functionalized heterocycles, the (E)-enol acetate serves as a safer, easier-to-handle alternative to acetylacetylene gas. The pioneering work by Acheson et al. established that these heterocycles form in high yield with defined (E)-stereochemistry when pyridines react with the 3-oxobut-1-enyl electrophile at –20 °C [2]. Substituting the (Z)-isomer or a saturated analog would produce constitutionally different products.

NHC-Catalyzed Enantioselective [4+2] Annulation Using 2-Acyloxy-3-butenone Dienolate Precursors

In N-heterocyclic carbene organocatalysis, (E)-3-oxobut-1-enyl acetate and its structural analogs serve as privileged dienolate precursors for asymmetric all-carbon [4+2] annulation, producing highly functionalized cyclohexenes inaccessible via classical Diels-Alder chemistry [3]. The acyloxy leaving group is mechanistically essential for generating the reactive dienolate intermediate under the mildly basic NHC-catalytic conditions.

Stable Acetylacetaldehyde Equivalent for Multi-Step Medicinal Chemistry and Natural Product Synthesis

Medicinal chemists requiring precise stoichiometric delivery of the 3-oxobutanal fragment should procure the (E)-enol acetate rather than attempting to generate and quantify acetylacetaldehyde in situ. The compound's defined molecular weight (128.13 g/mol), standard purity (≥95%), and characterized physicochemical parameters (LogP = 0.65) enable reproducible reaction setup and facilitate process-analytical-technology (PAT) implementation in scale-up campaigns .

Quote Request

Request a Quote for [(E)-3-oxobut-1-enyl] acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.